N-(4-Ethoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide
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Overview
Description
N-(4-Ethoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide can be achieved through a multi-step process involving the formation of intermediate compounds. One common method involves the [2+2] ketene-imine cycloaddition (Staudinger reaction) to form the spirocyclic core . The reaction conditions typically include the use of solvents such as ethanol or methanol, and catalysts like ceric ammonium nitrate to facilitate the oxidative deprotection of the N-(4-ethoxyphenyl) group .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the spirocyclic structure.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in ethanol or methanol at room temperature.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Scientific Research Applications
N-(4-Ethoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-Ethoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide
- N-(4-Hydroxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide
Uniqueness
N-(4-Ethoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[45]dec-3-EN-1-YL}acetamide is unique due to its ethoxy group, which imparts distinct chemical properties such as increased lipophilicity and altered reactivity compared to its methoxy and hydroxy analogs
Properties
Molecular Formula |
C24H27N3O3 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-(3-oxo-2-phenyl-1,4-diazaspiro[4.5]dec-1-en-4-yl)acetamide |
InChI |
InChI=1S/C24H27N3O3/c1-2-30-20-13-11-19(12-14-20)25-21(28)17-27-23(29)22(18-9-5-3-6-10-18)26-24(27)15-7-4-8-16-24/h3,5-6,9-14H,2,4,7-8,15-17H2,1H3,(H,25,28) |
InChI Key |
IXQOQOZULZPEIW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=NC23CCCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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